molecular formula C14H13BrClNO B2870184 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol CAS No. 763133-29-5

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol

Cat. No. B2870184
CAS RN: 763133-29-5
M. Wt: 326.62
InChI Key: FCYZWVQLGLLNAW-UHFFFAOYSA-N
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Description

“2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H13BrClNO and a molecular weight of 326.62 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.62 and a molecular formula of C14H13BrClNO . It has a density of 1.5±0.1 g/cm3 and a boiling point of 441.7±45.0 °C at 760 mmHg . Unfortunately, the melting point was not available .

Scientific Research Applications

Antipathogenic Activity

A study focused on the synthesis of acylthioureas, closely related to the compound , demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests potential applications of related compounds in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Corrosion Inhibition

Research on similar thiazole and thiadiazole derivatives, which are structurally related to the compound , has shown promising results in the field of corrosion inhibition, particularly for the protection of iron metal. The use of density functional theory and molecular dynamics simulations in this context highlights the potential application of these compounds in industrial processes such as metal pickling (Kaya et al., 2016).

Synthesis and Characterization of Complexes

A study on the synthesis and characterization of complexes with metals like Co, Ni, Cu, and Zn using a compound structurally related to 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol suggests potential applications in the field of coordination chemistry. The research includes physical, spectral, and analytical data, providing insights into the potential use of such compounds in developing new materials or catalysts (Bakirdere, Fellah, Canpolat, & Kaya, 2015).

Corrosion Inhibitors for Mild Steel

Investigations into the use of α-aminophosphonates, which share similarities with the compound , as corrosion inhibitors for mild steel in acidic environments such as hydrochloric acid, reveal potential applications in industrial maintenance and protection. This research combines experimental methods with theoretical approaches to understand the mechanisms of corrosion inhibition (Gupta et al., 2017).

Mechanism of Action

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations . The specific interactions of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Based on its structure, it might be involved in reactions at the benzylic position, which typically occur via an sn1 pathway, via the resonance-stabilized carbocation .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s structure, its interactions with its targets, and its overall effectiveness .

properties

IUPAC Name

2-[(4-bromo-3-methylanilino)methyl]-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-9-6-12(3-4-13(9)15)17-8-10-7-11(16)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYZWVQLGLLNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763133-29-5
Record name 2-((4-BROMO-3-METHYLANILINO)METHYL)-4-CHLOROPHENOL
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